2-(Hydroxyamino)phenol
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Overview
Description
2-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyamino group (-NH-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyamino)phenol can be synthesized through several methods:
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines in the presence of an acid catalyst to produce this compound.
Reduction of Quinones: The reduction of quinones, such as benzoquinone, using reducing agents like sodium borohydride can yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to this compound can be achieved using reducing agents.
Electrophilic Substitution: The hydroxyamino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: This compound itself.
Electrophilic Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
2-(Hydroxyamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Another phenolic compound with similar electrophilic substitution reactions but different structural properties.
Uniqueness
2-(Hydroxyamino)phenol is unique due to the presence of the hydroxyamino group, which imparts distinct redox properties and reactivity compared to other phenolic compounds .
Properties
CAS No. |
91367-87-2 |
---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(hydroxyamino)phenol |
InChI |
InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H |
InChI Key |
UYPGGNLSLMOLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)O |
Origin of Product |
United States |
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